2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol
Übersicht
Beschreibung
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol is an organic compound that features both a pyridine ring and an ethanolamine moiety
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol is used as a ligand in coordination chemistry
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. It can interact with specific enzymes or receptors, making it useful in studying biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting neurological disorders or inflammatory diseases.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers and resins, enhancing their properties.
Wirkmechanismus
- Some related compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides, have been studied for their anti-inflammatory properties . These compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. COX-1 and COX-2 are the two isoforms of COX, with COX-1 being constitutively expressed and COX-2 induced during inflammation.
Target of Action
Pharmacokinetics
- The compound’s absorption properties are not available in the data I found. No information on volume of distribution. The compound may undergo metabolism by plasma α-amylase. Smaller molecules are excreted in urine, while larger ones are metabolized before renal excretion .
Biochemische Analyse
Biochemical Properties
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptor tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to form hydrogen bonds and its hydrophilic nature contribute to its interactions with biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, this compound can alter the cell cycle progression, leading to cell cycle arrest at specific phases. Additionally, it can impact gene expression by either upregulating or downregulating the transcription of specific genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged cell cycle arrest and changes in metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including organ toxicity and metabolic disturbances. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as its hydrophilicity and the presence of specific transporters that facilitate its uptake and efflux.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with pyridine-3-carboxaldehyde and 2-aminoethanol.
Reaction Conditions: The reaction involves the condensation of pyridine-3-carboxaldehyde with 2-aminoethanol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol.
Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the synthesis of 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for halide substitution.
Major Products
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylmethanol.
Substitution: 2-[(2-Chloroethyl)amino]-1-pyridin-3-ylethanol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Hydroxyethyl)amino]-1-pyridin-2-ylethanol
- 2-[(2-Hydroxyethyl)amino]-1-pyridin-4-ylethanol
- 2-[(2-Hydroxyethyl)amino]-1-quinolin-3-ylethanol
Uniqueness
Compared to its analogs, 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological profiles and chemical properties, making it a valuable compound for research and industrial applications.
Biologische Aktivität
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, antiviral, and neuroprotective effects. Understanding its biological activity is crucial for developing new pharmacological agents.
The molecular formula of this compound is , with a molecular weight of approximately 168.19 g/mol. Its structure features a pyridine ring substituted with a hydroxyethylamino group, which is pivotal for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Receptor Binding : Similar compounds have shown high affinity for dopamine receptors, particularly the D3 receptor, influencing neuroprotective pathways and cellular signaling .
- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism and biotransformation processes in the body.
- Cellular Effects : It modulates key signaling pathways such as MAPK/ERK, impacting cell growth and differentiation.
Antimicrobial Activity
Pyridine derivatives have been recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens:
Compound | Activity | MIC (μg/mL) |
---|---|---|
2-Amino-1-(pyridin-3-yl)ethanol | Against E. coli | 12.5 |
2-Amino-1-(pyridin-3-yl)ethanol | Against S. aureus | 6.25 |
2-Amino-1-(pyridin-3-yl)ethanol | Against C. albicans | 12.5 |
These findings suggest that the presence of the pyridine nucleus enhances the compound's interaction with bacterial cell membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
In studies involving animal models, compounds structurally related to this compound have demonstrated neuroprotective effects against neurodegenerative conditions induced by neurotoxins such as MPTP and 6-OHDA. These effects are mediated through D3 receptor activation, promoting cell survival pathways .
Case Studies
A significant study highlighted the efficacy of a related pyridine compound in reducing oxidative stress markers in neuronal cells exposed to toxic agents. The compound was shown to significantly lower levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent .
Another study focused on the synthesis and biological evaluation of various pyridine derivatives, revealing that modifications in the hydroxyethyl group can enhance antimicrobial activity while maintaining low toxicity profiles in mammalian cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability due to its moderate molecular weight and ability to permeate cell membranes via passive diffusion or specific transporters.
Eigenschaften
IUPAC Name |
2-(2-hydroxyethylamino)-1-pyridin-3-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-5-4-11-7-9(13)8-2-1-3-10-6-8/h1-3,6,9,11-13H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSDWLGFVSSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CNCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.